molecular formula C20H20N2O3S B2436499 ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-19-0

ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2436499
CAS No.: 476628-19-0
M. Wt: 368.45
InChI Key: ORZKMVQKANUNGC-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to optimize the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole derivatives with similar structures include 2-aminothiazole and 2-mercaptothiazole.

    Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share the naphthalene moiety.

Uniqueness

Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific combination of the thiazole and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data and case studies.

Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of naphthalene and the carboxylate moiety enhances its potential interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole moiety is often associated with significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of thiazoles to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells .
  • Case Study : In a study involving thiazole derivatives, one compound demonstrated an IC50 of 1.61 µg/mL against A431 cells, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly influenced activity.

2. Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Various studies have reported moderate to high activity against bacterial strains.

  • Research Findings : In a synthesis study of thiazole derivatives, several compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups on the aromatic rings was correlated with increased antimicrobial activity.

3. Enzyme Inhibition

Thiazoles are known to act as inhibitors for various enzymes, including carbonic anhydrase (CA) and other metabolic enzymes.

  • Inhibitory Activity : Compounds similar to this compound have shown significant inhibition against CA enzymes, which are crucial for regulating pH and fluid balance in tissues .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Type Cell Line/Organism IC50/Activity Reference
AnticancerA4311.61 µg/mL
AntibacterialVarious bacterial strainsModerate to High
Enzyme InhibitionCarbonic AnhydraseSignificant Inhibition

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(24)18-13(2)22(3)20(26-18)21-17(23)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZKMVQKANUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=CC3=CC=CC=C32)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.